

Molecular structure and conformation of N-Ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Ethyl-1,3-propanediamine*

Cat. No.: B084859

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Conformation of **N-Ethyl-1,3-propanediamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-1,3-propanediamine is a diamine of significant interest in various chemical and pharmaceutical contexts. Its structural simplicity belies a complex conformational landscape governed by the interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain. This guide provides a comprehensive analysis of its molecular structure, explores its conformational possibilities through theoretical and experimental lenses, and details the modern analytical techniques essential for its characterization. As a versatile building block, understanding the conformational proclivities of **N-Ethyl-1,3-propanediamine** is paramount for its effective application in coordination chemistry, materials science, and the rational design of novel therapeutics.

Introduction: The Structural and Functional Significance of N-Ethyl-1,3-propanediamine

N-Ethyl-1,3-propanediamine, with the chemical formula C5H14N2, is an aliphatic diamine featuring a primary and a secondary amine interconnected by a flexible three-carbon propyl chain.^{[1][2][3]} This arrangement of functional groups makes it an excellent chelating agent and

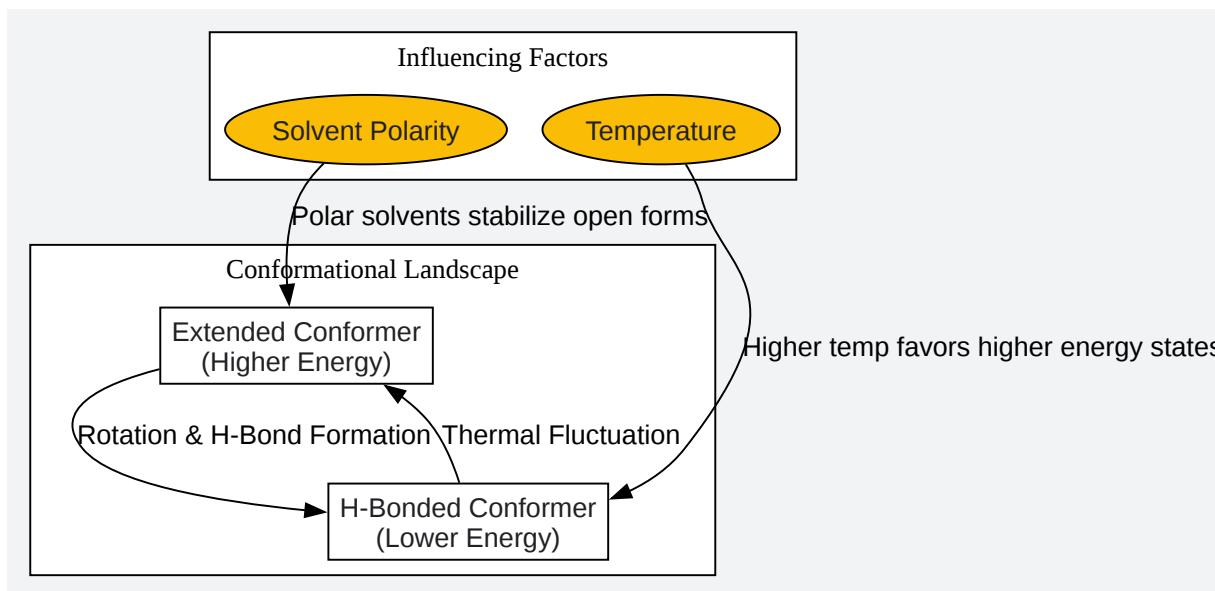
a valuable bifunctional building block in organic synthesis. Its utility is noted in proteomics research and as a precursor for more complex molecules, including those with potential antibacterial or antiproliferative activities.[3][4][5]

The molecule's therapeutic or functional potential is intrinsically linked to its three-dimensional structure and conformational dynamics. The ability of the two amine groups to adopt specific spatial orientations dictates how the molecule interacts with metal ions, biological receptors, or other chemical entities. Therefore, a thorough understanding of its structure is not merely academic but a prerequisite for its application in high-stakes fields like drug development.

Fundamental Molecular Structure and Properties

The molecular structure of **N-Ethyl-1,3-propanediamine** is defined by a five-carbon backbone with nitrogen atoms at positions 1' (on the ethyl group) and 3. The IUPAC name is N'-ethylpropane-1,3-diamine.[2] The connectivity of the atoms is illustrated in the molecular graph below.

Caption: Molecular graph of **N-Ethyl-1,3-propanediamine**.


The key physicochemical properties of **N-Ethyl-1,3-propanediamine** are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source
CAS Number	10563-23-2	[1][2][3][4]
Molecular Formula	C5H14N2	[1][2][3]
Molecular Weight	102.18 g/mol	[1][2][3]
Boiling Point	156 °C at 735 Torr	[1]
Flash Point	44.4 °C	[1]
pKa (Predicted)	10.74 ± 0.10	[1]

Conformational Analysis: A Molecule in Motion

The flexibility of the propyl chain and the ethyl group allows **N-Ethyl-1,3-propanediamine** to exist as a dynamic equilibrium of multiple conformers. Rotations around the C-C and C-N single bonds give rise to these different spatial arrangements. The relative stability of these conformers is determined by a delicate balance of torsional strain, steric interactions, and, most critically, the potential for intramolecular hydrogen bonding between the primary amine (-NH₂) and the secondary amine (-NH).

This intramolecular hydrogen bond, forming a pseudo-six-membered ring, is a key stabilizing interaction. The diagram below illustrates the conceptual energy landscape, highlighting the transition between a stabilized, hydrogen-bonded conformer and an extended, linear conformer.

[Click to download full resolution via product page](#)

Caption: Factors influencing conformational equilibrium.

Computational studies on similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that staggered conformations (gauche and anti) are energy minima, while eclipsed conformations represent energy maxima.^[6] For **N-Ethyl-1,3-propanediamine**, the anti

conformation along the C1-C2-C3 backbone would lead to a more linear structure, while gauche conformations could facilitate the stabilizing intramolecular hydrogen bond. The presence of polar solvents can disrupt this internal hydrogen bond by competing for the amine protons, thus shifting the equilibrium towards more extended conformers.

Experimental Protocols for Structural Elucidation

A multi-faceted analytical approach is required to confirm the identity and probe the conformational characteristics of **N-Ethyl-1,3-propanediamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for verifying the covalent framework of the molecule. Both ^1H and ^{13}C NMR provide unambiguous evidence of the atomic connectivity.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-Ethyl-1,3-propanediamine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or D_2O). The choice of solvent is critical; D_2O will result in the exchange of the amine protons (N-H), causing their signals to disappear.
- Instrument Setup: Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the chosen solvent.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Expected signals would include a triplet and quartet for the ethyl group, and complex multiplets for the propyl chain protons. The N-H protons would appear as broad singlets, which would integrate to three protons in a non-exchanging solvent.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Five distinct carbon signals are expected, corresponding to the five unique carbon environments in the molecule.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Vibrational Spectroscopy (FTIR/Raman)

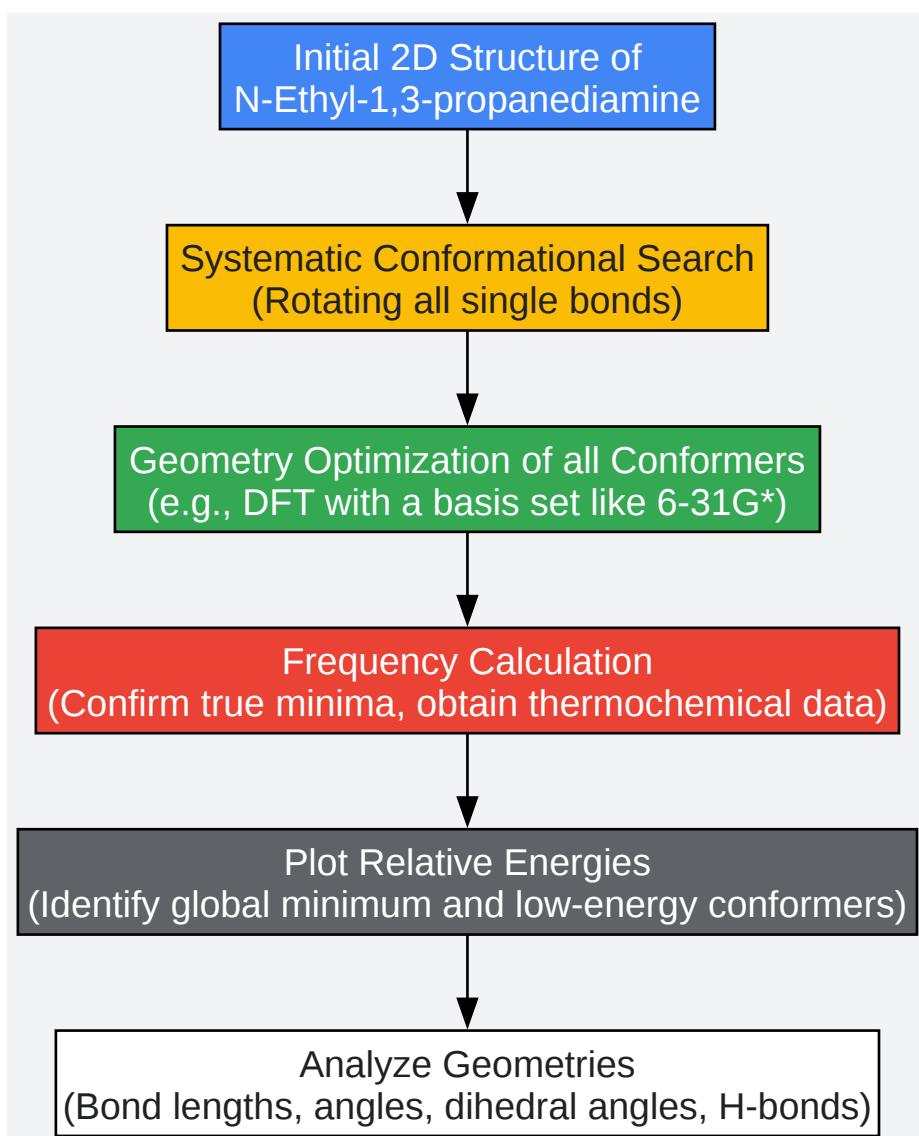
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule's functional groups. These techniques are particularly sensitive to hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
- **Sample Application:** Place a single drop of neat liquid **N-Ethyl-1,3-propanediamine** directly onto the ATR crystal.
- **Spectrum Acquisition:** Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- **Data Analysis:** Identify characteristic absorption bands. Key expected frequencies include N-H stretching (typically a broad band around $3300\text{-}3400\text{ cm}^{-1}$), C-H stretching ($2850\text{-}2960\text{ cm}^{-1}$), N-H bending ($\sim 1600\text{ cm}^{-1}$), and C-N stretching ($1000\text{-}1250\text{ cm}^{-1}$). A shift in the N-H stretching frequency to lower wavenumbers can indicate the presence of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and to study fragmentation patterns, which can further confirm the molecular structure.


Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions to generate a mass spectrum.

- Data Analysis: Identify the molecular ion peak (M^+) which should correspond to the molecular weight of the molecule (102.18 Da).^[2] Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of an ethyl group) that are consistent with the proposed structure.

The Role of Computational Chemistry

Computational modeling, particularly using methods like Density Functional Theory (DFT), is an indispensable tool for exploring the conformational landscape of flexible molecules. It allows for the prediction of the geometries and relative energies of different conformers, providing insights that complement experimental data.

[Click to download full resolution via product page](#)

Caption: Workflow for computational conformational analysis.

This computational workflow can predict which conformers are most likely to be populated at a given temperature and can help in assigning complex vibrational spectra where different conformers may contribute overlapping signals.

Conclusion

N-Ethyl-1,3-propanediamine serves as an exemplary case study in the structural analysis of small, flexible molecules. Its characterization demands a synergistic application of high-resolution analytical techniques and theoretical modeling. The molecule's conformational flexibility, dominated by the potential for a stabilizing intramolecular hydrogen bond, is a critical determinant of its chemical behavior. For scientists in drug discovery and materials science, a deep appreciation of this structural dynamism is essential for harnessing the full potential of **N-Ethyl-1,3-propanediamine** and its derivatives as building blocks for the next generation of functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. N-Ethyl-1,3-propanediamine | C5H14N2 | CID 82727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. N-Ethyl-1,3-propanediamine | 10563-23-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Molecular structure and conformation of N-Ethyl-1,3-propanediamine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b084859#molecular-structure-and-conformation-of-n-ethyl-1-3-propanediamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com